5-Amino-4,4-dimethylpentanoic acid
Overview
Description
5-Amino-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of pentanoic acid with an amino group (-NH2) attached to the fifth carbon atom and two methyl groups (-CH3) attached to the fourth carbon atom. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 4,4-dimethylpentanoic acid with ammonia under specific conditions. The reaction typically involves heating the acid with ammonia in the presence of a catalyst to facilitate the formation of the amino group.
Industrial Production Methods: On an industrial scale, the compound can be produced through a multi-step synthesis process starting from simpler precursors such as butane or isobutene. The process involves several chemical reactions, including oxidation, reduction, and amination, to achieve the desired structure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated derivatives, amides
Mechanism of Action
Target of Action
The primary target of 5-Amino-4,4-dimethylpentanoic acid is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . It binds to and modulates sestrin2 , a leucine amino acid sensor and upstream regulatory pathway .
Mode of Action
This compound directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This interaction results in the activation of mTORC1, leading to various downstream effects.
Biochemical Pathways
The mTORC1 pathway is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects . Activation of this pathway leads to increased mTORC1 signaling and synaptogenesis in the mPFC .
Pharmacokinetics
It is known that the compound is orally active .
Result of Action
A single oral dose of this compound has been found to increase mTORC1 signaling and produce synaptogenesis in the mPFC . It also induces rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .
Action Environment
It is known that the antidepressant effects following a single dose of the compound are long-lasting, with a duration of up to 7 days .
Scientific Research Applications
5-Amino-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a substrate in enzymatic studies to understand the activity of various enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Amino-4,4-dimethylpentanoic acid: This compound is structurally similar but has the amino group attached to the third carbon atom instead of the fifth.
2,4-Dimethylpentanoic acid: This compound lacks the amino group and has methyl groups at the second and fourth carbon atoms.
L-\u03B1-Neopentylglycine:
Uniqueness: 5-Amino-4,4-dimethylpentanoic acid is unique due to its specific placement of the amino group and methyl groups, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-amino-4,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,5-8)4-3-6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPIRGTHFYVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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